Iodine Green

Catalog No.
S632769
CAS No.
33231-00-4
M.F
C27H35ClN3+
M. Wt
437.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodine Green

CAS Number

33231-00-4

Product Name

Iodine Green

IUPAC Name

[4-[(E)-[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidene-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;chloride

Molecular Formula

C27H35ClN3+

Molecular Weight

437.0 g/mol

InChI

InChI=1S/C27H35N3.ClH/c1-20-19-23(13-18-26(20)29(4)5)27(21-9-14-24(15-10-21)28(2)3)22-11-16-25(17-12-22)30(6,7)8;/h9-19H,1-8H3;1H/q+2;/p-1

InChI Key

OATKMJAXHOEMDD-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-].[Cl-]

Canonical SMILES

CC1=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)[N+](C)(C)C)C=CC1=[N+](C)C.[Cl-]

Isomeric SMILES

CC1=C/C(=C(\C2=CC=C(C=C2)N(C)C)/C3=CC=C(C=C3)[N+](C)(C)C)/C=CC1=[N+](C)C.[Cl-]

Description

Iodine green is an iminium salt composed of (4-{[4-(dimethylamino)-3-methylphenyl][4-(trimethylazaniumyl)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)(dimethyl)ammonium and chloride ions in a 1:2 ratio. A histological dye used for staining chromatin and amyloid. It has a role as a fluorochrome and a histological dye. It is an iminium salt, an organic chloride salt and a quaternary ammonium salt. It contains an iodine green(2+).

Iodine Green is a synthetic dye belonging to the triarylmethane class, characterized by its vibrant green color. Its chemical structure is represented by the empirical formula C27H35N3Cl2\text{C}_{27}\text{H}_{35}\text{N}_{3}\text{Cl}_{2}, with a molecular weight of approximately 472.5 g/mol . This compound is closely related to other dyes such as methyl green and ethyl green, differing primarily by the presence of an additional methyl group compared to methyl green . Iodine Green is soluble in both water and ethanol, making it versatile for various applications .

Typical of triarylmethane dyes, including:

  • Staining Reactions: Iodine Green is used in histology for staining chromatin and amyloid deposits, where it imparts a distinct coloration that aids in microscopic analysis .
  • Charge Transfer Complexes: The dye can form charge-transfer complexes when interacting with Lewis bases, which can lead to shifts in absorption spectra .

Iodine Green has been noted for its biological activity, particularly in histological applications. It has been utilized for:

  • Staining Chromatin: This allows for the visualization of nuclear material in cells, which is crucial for cytological studies.
  • Amyloid Staining: The dye can stain amyloid deposits red, assisting in the diagnosis of diseases like Alzheimer's .

The synthesis of Iodine Green typically involves the following steps:

  • Starting Materials: The synthesis begins with trimethylrosaniline, a precursor dye.
  • Methylation: An additional methyl group is introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
  • Purification: The resulting product is purified through crystallization or chromatography to obtain pure Iodine Green .

Iodine Green finds application primarily in the field of histology and biological staining. Its specific uses include:

  • Histological Staining: Used extensively for staining tissues to visualize cellular structures under a microscope.
  • Fluorescent Dye: Employed as a fluorescent marker in biological research, aiding in the study of cellular processes .

Studies involving Iodine Green often focus on its interactions with biological tissues and other chemical compounds:

  • Binding Affinity: Research has indicated that Iodine Green binds effectively to nucleic acids and proteins, making it useful for various biological assays.
  • Fluorescence Properties: The dye's fluorescence characteristics are studied to enhance imaging techniques in microscopy .

Iodine Green shares structural similarities with several other dyes within the triarylmethane class. Here are some comparable compounds:

Compound NameStructural CharacteristicsUnique Features
Methyl GreenContains fewer methyl groups than Iodine GreenCommonly used in histology; less toxic
Ethyl GreenSimilar structure but with ethyl groupsUsed for similar applications as Methyl Green
Malachite GreenA triarylmethane dye with a different colorKnown for its antifungal properties
Crystal VioletAnother triarylmethane dyeWidely used as a Gram stain

Iodine Green's uniqueness lies in its specific structural modifications that enhance its staining properties for chromatin and amyloid, setting it apart from these similar compounds .

Hydrogen Bond Acceptor Count

2

Exact Mass

436.2519508 g/mol

Monoisotopic Mass

436.2519508 g/mol

Heavy Atom Count

31

Other CAS

33231-00-4

Wikipedia

Iodine green

Dates

Modify: 2024-02-18

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